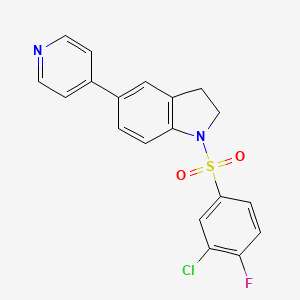![molecular formula C17H20N2O4 B2700701 1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775356-45-0](/img/structure/B2700701.png)
1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione (hereafter referred to as “the compound”) is a heterocyclic compound that has been used in scientific research for a variety of applications. It is a member of the furopyrimidine family, which has been studied for its wide range of potential applications. The compound is a white crystalline solid and is soluble in organic solvents. The compound has been studied for its potential use in drug synthesis, as a catalyst in organic synthesis, and as a reagent in chemical reactions.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research on the synthesis of functionalized 1H-pyrimidine-2-ones/thiones, pyridazine, and imidazole derivatives highlights the utility of compounds with structural similarities to 1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione. These compounds are generated through reactions that involve the loss of carbon dioxide and water, yielding derivatives in moderate yields. This process signifies the compound's role in the creation of a wide range of heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemical entities (Sarıpınar et al., 2006).
Novel Synthesis Methods
Innovative methods for synthesizing heterocyclic compounds, such as 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, demonstrate the compound's relevance in pharmaceutical chemistry. These compounds, known for their antibacterial, fungicidal, and antiallergic properties, are synthesized through various novel pathways. This underscores the potential of this compound derivatives in contributing to the discovery and development of new therapeutic agents (Osyanin et al., 2014).
Utility in Electron Transport Layers
The synthesis of alcohol-soluble n-type conjugated polyelectrolytes using derivatives of the discussed compound illustrates its application in electronics, specifically in polymer solar cells. The electron-deficient nature and planar structure of these derivatives enhance conductivity and electron mobility, facilitating improved device performance. This application represents a promising avenue for the utilization of this compound in the field of renewable energy (Hu et al., 2015).
Antimicrobial Activity
The compound's derivatives have been explored for their antimicrobial properties. Studies involving organophosphorus compounds derived from pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine demonstrate good inhibitory effects against various microorganisms. This indicates the potential for these derivatives in developing new antimicrobial agents (Younes et al., 2013).
Propriétés
IUPAC Name |
1-butyl-4-(4-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-4-9-19-13-10-23-16(20)14(13)15(18-17(19)21)11-5-7-12(22-2)8-6-11/h5-8,15H,3-4,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZYYZWUPMKWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

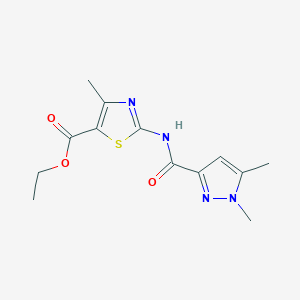
![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)

![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)

![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700628.png)
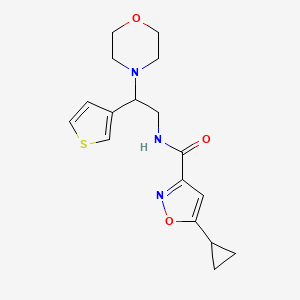
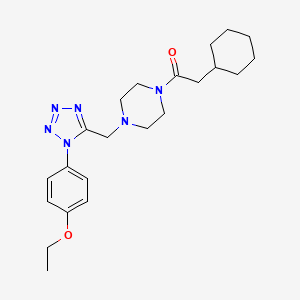

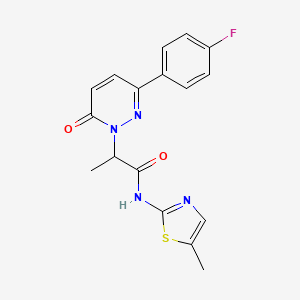
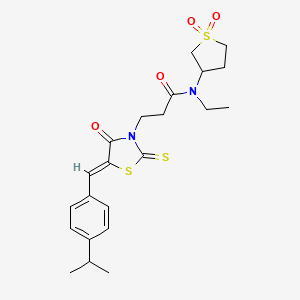
![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)

